molecular formula H12N6O6Pt B1205162 Tetraammineplatinum(II) nitrate CAS No. 20634-12-2

Tetraammineplatinum(II) nitrate

Cat. No.: B1205162
CAS No.: 20634-12-2
M. Wt: 387.22 g/mol
InChI Key: RBAKORNXYLGSJB-UHFFFAOYSA-N
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Description

Tetraammineplatinum(II) nitrate, also known as platinum(II) tetraammine nitrate, is a coordination compound with the chemical formula Pt(NH3)42. It is a white to pale yellow crystalline solid that is soluble in water. This compound is notable for its use as a precursor in the synthesis of platinum-based catalysts and other platinum compounds .

Scientific Research Applications

Tetraammineplatinum(II) nitrate is widely used in scientific research due to its versatility:

Safety and Hazards

Tetraammineplatinum(II) nitrate may intensify fire as it is an oxidizer . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Biochemical Analysis

Biochemical Properties

Tetraammineplatinum(II) nitrate plays a significant role in biochemical reactions, particularly as a precursor for synthesizing platinum-based catalysts . It interacts with various enzymes, proteins, and other biomolecules, facilitating catalytic processes. For instance, it is used to synthesize platinum/cerium oxide catalysts and platinum/mesoporous carbon catalysts . These interactions are primarily based on the compound’s ability to form coordination complexes with biomolecules, enhancing their catalytic efficiency.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cellular membranes and potentially modifying cellular uptake of other compounds . This compound can affect cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cellular behavior and function. For example, it has been observed to modify the uptake of chemotherapy agents in irradiated cultured cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form coordination complexes with biomolecules. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation . Additionally, it can induce changes in gene expression by interacting with DNA and other genetic materials. These interactions at the molecular level are crucial for its catalytic and biochemical properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial catalytic properties without significant toxicity . At higher doses, it can cause toxic or adverse effects, including skin irritation, respiratory irritation, and allergic reactions . Understanding the dosage effects is crucial for optimizing its use in biochemical and catalytic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate catalytic reactions . It can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s interactions with metabolic enzymes are essential for its role in biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s transport and distribution are critical for its biochemical and catalytic functions.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetraammineplatinum(II) nitrate typically involves the reaction of potassium tetrachloroplatinate(II) (K2PtCl4) with ammonia and potassium iodide to form an intermediate diiododiammine platinum complex. This intermediate is then reacted with silver nitrate to produce the desired this compound .

Industrial Production Methods:

    Reaction with Ammonia and Potassium Iodide:

    Reaction with Silver Nitrate:

This method is efficient, yielding high purity this compound suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Tetraammineplatinum(II) nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Tetraammineplatinum(II) chloride: [Pt(NH3)4]Cl2

    Tetraammineplatinum(II) hydroxide: Pt(NH3)42

    Tetraamminepalladium(II) nitrate: Pd(NH3)42

Comparison:

Tetraammineplatinum(II) nitrate stands out due to its high solubility in water and its effectiveness as a precursor for various platinum-based catalysts, making it highly valuable in both research and industrial applications .

Properties

IUPAC Name

azane;platinum(2+);dinitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2NO3.4H3N.Pt/c2*2-1(3)4;;;;;/h;;4*1H3;/q2*-1;;;;;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAKORNXYLGSJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H12N6O6Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16455-68-8 (Parent)
Record name Tetraammineplatinum dinitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020634122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10174665
Record name Tetraammineplatinum dinitrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20634-12-2
Record name Tetraammineplatinum dinitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020634122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetraammineplatinum dinitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraammineplatinum dinitrate
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Q & A

Q1: How does Tetraammineplatinum(II) nitrate interact with zeolites and influence their catalytic performance in n-hexane reforming?

A1: this compound readily interacts with the surfaces of zeolites, such as KLTL zeolites. When an aqueous solution of this compound is introduced to KLTL zeolite crystallites, the platinum ions anchor themselves onto the zeolite surfaces, both inside the intracrystalline pores and on the external surfaces. Upon further treatment, these ions are reduced to form platinum clusters, each consisting of approximately 20 platinum atoms. [] The location of these platinum clusters significantly influences the catalytic performance of the zeolite in n-hexane reforming. Research indicates that platinum clusters located within the intracrystalline pores exhibit superior activity, selectivity towards benzene formation, and resistance to deactivation compared to those located on the external surfaces. This improved performance is attributed to the constrained environment within the pores, which is believed to inhibit coke formation, a major cause of catalyst deactivation. []

Q2: Can you elaborate on the role of this compound in the assembly of 2D materials and its impact on their properties?

A2: this compound acts as an efficient ionic crosslinker for assembling 2D materials like graphene oxide. Due to its positive charge, it effectively agglomerates negatively charged 2D material dispersions. [] This crosslinking ability facilitates the creation of 3D architectures like hydrogels and aerogels from 2D nanosheets, overcoming the challenge of nanosheet restacking without requiring external binders or functionalization. []

Q3: What is the molecular structure of the compound formed by reacting this compound with ammonia?

A3: When this compound reacts with ammonia, it forms di-μ-amido-bis[diammineplatinum(II)] nitrate. [] While the exact structural details aren't provided in the provided abstracts, the name suggests a dimeric structure with two platinum atoms bridged by two amido ligands. Each platinum atom is further coordinated by two ammine ligands, and the counterions are nitrates.

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